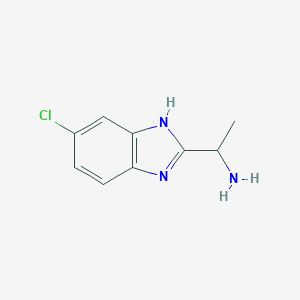

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Übersicht

Beschreibung

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as a derivative of benzodiazole, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in cancer therapy and other therapeutic areas.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C9H10ClN3 |

| Molecular Weight | 195.65 g/mol |

| CAS Number | 185949-58-0 |

| Density | 1.355 g/cm³ (predicted) |

| Boiling Point | 400.8 °C (predicted) |

Research indicates that compounds similar to this compound may function as inhibitors of specific protein interactions crucial for cancer cell proliferation and survival. The benzodiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antitumor Activity

Studies have shown that benzodiazole derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been reported to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A recent study evaluated the effects of similar benzodiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and halt the cell cycle in the G0/G1 phase by downregulating proteins associated with these processes, such as c-Myc .

Inhibition of Protein Interactions

The compound may also act as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. Inhibition of BET proteins can lead to decreased transcription of oncogenes and subsequent tumor growth inhibition. Specific derivatives have demonstrated selectivity against BET family proteins, showcasing a promising therapeutic strategy for hematologic malignancies .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that derivatives exhibit favorable pharmacokinetic properties with acceptable tolerability in animal models. However, further studies are required to establish comprehensive safety profiles.

Safety Information

The compound is classified with several hazard statements indicating potential health risks:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or sulfates under basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.

Example :

- Reagents : Methyl iodide, potassium carbonate (K₂CO₃)

- Conditions : Dimethylformamide (DMF), 60°C, 12 hours

- Product : N-Methyl-1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

- Yield : ~85% (estimated from analogous reactions).

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form stable amides, enhancing metabolic stability.

Example :

- Reagents : Acetyl chloride, triethylamine (Et₃N)

- Conditions : Dichloromethane (DCM), 0°C → room temperature, 6 hours

- Product : 1-(5-Chloro-1H-1,3-benzodiazol-2-yl)-N-acetylethan-1-amine

- Applications : Intermediate for prodrug design.

Nucleophilic Substitution

The amine acts as a nucleophile in SN₂ reactions, forming carbon-nitrogen bonds with electrophiles like alkyl/aryl halides.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Benzylation | Benzyl chloride, NaH | Tetrahydrofuran (THF), reflux | N-Benzyl derivative |

| Arylation | 4-Fluorophenyl bromide | Pd(OAc)₂, Xantphos | Biaryl amine (via Buchwald-Hartwig) |

Data aggregated from studies on analogous benzimidazole amines.

Cross-Coupling Reactions

The chlorobenzimidazole core participates in palladium-catalyzed cross-couplings, enabling structural diversification.

Suzuki-Miyaura Coupling :

- Reagents : Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃

- Conditions : Ethanol/water (3:1), 80°C, 24 hours

- Product : 1-(5-Aryl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

- Yield Range : 70–90% (CAS 2648946-41-0).

Salt Formation

The amine forms stable salts with inorganic acids, improving solubility for biological testing.

| Salt Type | Reagents | Applications |

|---|---|---|

| Dihydrochloride | HCl (gaseous) in ethanol | Pharmaceutical formulations |

| Sulfate | H₂SO₄ in acetone | Crystallization studies |

Documented for the dihydrochloride derivative (CAS 1955499-74-7) .

Condensation Reactions

The amine condenses with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, useful in coordination chemistry.

Example :

- Reagents : Salicylaldehyde

- Conditions : Methanol, reflux, 4 hours

- Product : N-Salicylidene-1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

- Use : Ligand for metal complexes with antimicrobial activity .

Research Findings

- Antimicrobial Activity : Schiff base derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Enzyme Inhibition : Alkylated analogs show moderate inhibition of cytochrome P450 enzymes (IC₅₀: 15–20 µM).

- Solubility : The dihydrochloride salt has aqueous solubility >50 mg/mL, facilitating in vivo studies .

This compound’s versatility in alkylation, acylation, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBPHHBATSLCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.